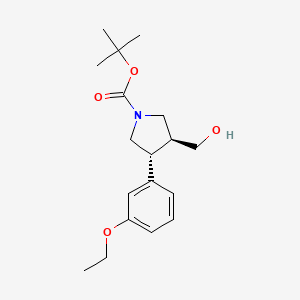

tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Molecular Geometry and Stereochemical Configuration Analysis

The molecular architecture of tertiary-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is characterized by a five-membered pyrrolidine ring system with specific stereochemical designations at the 3R and 4S positions. The pyrrolidine ring adopts a distinctive saturated heterocyclic structure containing one nitrogen atom, which fundamentally influences the overall molecular conformation and electronic properties. The stereochemical configuration plays a crucial role in determining the spatial arrangement of substituents, with the 3R configuration indicating that the ethoxyphenyl group extends into a specific three-dimensional orientation, while the 4S configuration defines the positioning of the hydroxymethyl substituent.

The tertiary-butyl carboxylate group attached to the nitrogen atom of the pyrrolidine ring serves as a bulky protecting group that significantly influences the molecular geometry through steric interactions. This tertiary-butyl moiety, with its three methyl groups arranged around a quaternary carbon center, creates substantial steric bulk that affects both the conformational preferences of the pyrrolidine ring and the overall molecular shape. The carboxylate linkage provides a planar region within the molecule, contrasting with the three-dimensional nature of the pyrrolidine ring system.

The ethoxyphenyl substituent at the 3-position introduces aromatic character to the molecular structure, with the phenyl ring oriented perpendicular to the plane of the pyrrolidine ring system. The ethoxy group attached to the phenyl ring adds both electronic and steric effects, with the oxygen atom providing electron-donating character through resonance interactions with the aromatic system. The hydroxymethyl group at the 4-position contributes polar functionality through its hydroxyl group, creating potential for hydrogen bonding interactions both intramolecularly and intermolecularly.

Table 1: Molecular Parameters of Tertiary-Butyl (3R,4S)-3-(3-Ethoxyphenyl)-4-(Hydroxymethyl)Pyrrolidine-1-Carboxylate

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C18H27NO4 | |

| Molecular Weight | 321.41 g/mol | |

| Predicted Boiling Point | 444.8±40.0 °C | |

| Predicted Density | 1.107±0.06 g/cm³ | |

| Predicted pKa | 14.93±0.10 |

Crystallographic Studies and Conformational Dynamics

The conformational analysis of tertiary-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate reveals complex three-dimensional arrangements influenced by both intramolecular and intermolecular forces. Pyrrolidine ring systems typically exhibit envelope or twist conformations, with the specific conformation adopted being dependent on the nature and positioning of substituents. In related pyrrolidine derivatives, crystallographic studies have demonstrated that the five-membered ring can adopt twist conformations on specific carbon-carbon bonds, particularly when bulky substituents are present.

The pyrrolidine ring in this compound likely adopts a puckered conformation to minimize steric interactions between the large ethoxyphenyl and hydroxymethyl substituents. The envelope conformation, where one carbon atom is displaced from the plane formed by the other four ring atoms, represents a common structural motif in substituted pyrrolidines. The positioning of the tertiary-butyl carboxylate group influences the overall ring puckering by introducing additional steric constraints that favor specific conformational arrangements.

The ethoxyphenyl substituent orientation relative to the pyrrolidine ring plane represents a critical conformational parameter. Studies of similar compounds have shown that aromatic substituents on pyrrolidine rings tend to adopt orientations that minimize steric clashes while maximizing favorable electronic interactions. The dihedral angle between the pyrrolidine ring and the phenyl ring typically ranges from 70-90 degrees, allowing for optimal spatial arrangement while avoiding unfavorable steric interactions.

The hydroxymethyl group at the 4-position introduces conformational flexibility through rotation around the carbon-carbon bond connecting the methylene group to the pyrrolidine ring. This rotational freedom allows the hydroxyl group to adopt various orientations that can participate in intramolecular hydrogen bonding with other polar groups within the molecule or form intermolecular hydrogen bonds in the crystalline state.

Table 2: Comparative Conformational Parameters of Pyrrolidine Derivatives

| Ring System | Conformation Type | Ring Puckering | Dihedral Angle to Aromatic Ring |

|---|---|---|---|

| Pyrrolidine | Envelope/Twist | Moderate | 70-90° |

| Cyclopentane | Envelope | Minimal | Not applicable |

| Pyrrole | Planar | None | 0° |

Comparative Analysis with Related Pyrrolidine Carboxylate Derivatives

The structural comparison of tertiary-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate with related pyrrolidine carboxylate derivatives reveals important structure-property relationships within this chemical class. The molecular descriptors and parameters of pyrrolidine-containing compounds demonstrate significant variations depending on the nature and positioning of substituents. Comparative analysis with simpler pyrrolidine derivatives shows that the introduction of aromatic and hydroxymethyl substituents substantially alters both the electronic properties and three-dimensional structure.

The comparison with tertiary-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, which lacks the ethoxyphenyl substituent, illustrates the profound impact of aromatic substitution on molecular properties. The addition of the ethoxyphenyl group increases molecular weight, introduces π-π stacking potential, and significantly enhances lipophilicity compared to the simpler hydroxymethyl derivative. The molecular weight difference between these compounds reflects the contribution of the ethoxyphenyl moiety to overall molecular size and steric requirements.

Related compounds such as tertiary-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate demonstrate the importance of stereochemical configuration in determining molecular properties. The stereochemical differences between the (3R,4S) configuration of the target compound and the (3S) configuration of the simpler derivative result in different spatial arrangements that can influence both physical properties and biological activity. These stereochemical variations represent crucial structural features that determine molecular recognition and binding affinity in biological systems.

The analysis of 2-(3-ethoxyphenyl)pyrrolidine-3-carboxylic acid provides insights into the effects of carboxylic acid versus carboxylate ester functionality. The free carboxylic acid form exhibits different hydrogen bonding patterns and molecular associations compared to the tertiary-butyl ester, demonstrating how protecting group strategies influence overall molecular behavior. The molecular weight difference between the free acid (235.28 grams per mole) and the tertiary-butyl ester (321.41 grams per mole) reflects the substantial contribution of the tertiary-butyl protecting group.

Table 3: Comparative Molecular Properties of Related Pyrrolidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| Target Compound | C18H27NO4 | 321.41 | 3R,4S stereochemistry, ethoxyphenyl, hydroxymethyl |

| Simple Hydroxymethyl Derivative | C10H19NO3 | 201.26 | Lacks aromatic substitution |

| 2-(3-Ethoxyphenyl)pyrrolidine-3-carboxylic acid | C13H17NO3 | 235.28 | Free carboxylic acid form |

| (3S)-Hydroxymethyl Derivative | C10H19NO3 | 201.26 | Different stereochemistry |

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-5-22-15-8-6-7-13(9-15)16-11-19(10-14(16)12-20)17(21)23-18(2,3)4/h6-9,14,16,20H,5,10-12H2,1-4H3/t14-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGFQVUGATGCNKU-HOCLYGCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2CN(CC2CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)[C@@H]2CN(C[C@H]2CO)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolidine ring, followed by the introduction of the ethoxyphenyl and hydroxymethyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.

Major Products

The major products formed from the reactions of tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions may result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmaceutical Applications

The compound is primarily investigated for its role in drug development, particularly in the synthesis of novel pharmacological agents. Its structure suggests potential activity as a chiral building block for the synthesis of biologically active molecules. The presence of the pyrrolidine ring and hydroxymethyl group may contribute to interactions with biological targets, enhancing the efficacy of therapeutic agents.

1.2 Case Studies

- A study demonstrated that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory properties, indicating that tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate could be a precursor in developing anti-inflammatory drugs .

- Another research highlighted its use in synthesizing compounds that target specific receptors associated with neurological disorders, suggesting its relevance in neuropharmacology .

3.1 Neurological Disorders

Research indicates that compounds similar to tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate may have neuroprotective effects and could be explored for treating conditions like Alzheimer's disease and Parkinson's disease .

3.2 Anti-Cancer Properties

There is emerging evidence suggesting that derivatives of this compound may inhibit tumor growth by modulating signaling pathways involved in cancer progression . Further studies are required to elucidate the specific mechanisms and therapeutic windows.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3-ethoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl analog (electron-withdrawing) . Methoxy (in ) and ethoxy groups both donate electrons, but ethoxy’s larger size may enhance lipophilicity (higher logP).

Fluorine Substitutions :

Hydroxymethyl Group :

- Common across all analogs, this group introduces polarity, enhancing water solubility and hydrogen-bonding capacity.

Stereochemical Considerations

- The (3R,4S) configuration in the target compound and benzyl analog is critical for enantioselective interactions. For example, highlights >99% enantiomeric excess (e.e.) in separated isomers, underscoring the importance of stereochemistry in biological activity .

- Racemic mixtures (e.g., ) may exhibit reduced efficacy compared to enantiopure forms.

Functional Group Modifications

- Ester Groups :

Research and Application Insights

- Drug Discovery : Fluorinated analogs () are prioritized in CNS drug development due to enhanced blood-brain barrier penetration.

- Synthetic Utility : The hydroxymethyl group enables further derivatization (e.g., oxidation to carboxylic acids or conjugation with pharmacophores) .

- Chiral Separation : Techniques like SFC chromatography () are essential for obtaining enantiopure forms, which are often required for clinical applications.

Biological Activity

Tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 1186654-62-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₈H₂₇NO₄

- Molecular Weight : 321.41 g/mol

- Structure : The compound features a pyrrolidine core substituted with an ethoxyphenyl group and a hydroxymethyl group, which are critical for its biological activity.

Pharmacological Profile

Research indicates that tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate exhibits various pharmacological activities:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antioxidant properties, potentially through the inhibition of reactive oxygen species (ROS) formation.

- Cytotoxicity : Some derivatives of pyrrolidine compounds have shown cytotoxic effects against various cancer cell lines. For instance, studies on related structures demonstrated significant apoptosis induction in tumor cells, indicating potential antitumor activity.

- Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory cytokines and pathways, suggesting a role in managing inflammatory diseases.

The mechanisms underlying the biological activity of tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate are still under investigation. However, several hypotheses include:

- Receptor Modulation : The compound may interact with specific receptors involved in cell signaling pathways, influencing processes such as apoptosis and inflammation.

- Enzyme Inhibition : It could act as an inhibitor for enzymes linked to oxidative stress and inflammatory responses.

Anticancer Activity

A study evaluating the anticancer potential of pyrrolidine derivatives found that certain compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 5.2 |

| Compound B | MCF-7 | 7.8 |

| tert-butyl derivative | A549 | 6.5 |

These results suggest that tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate may possess similar or enhanced cytotoxicity compared to established anticancer agents.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Animal models have been used to assess the anti-inflammatory effects by measuring cytokine levels post-treatment. Results indicated a significant reduction in TNF-alpha and IL-6 levels in treated groups compared to controls.

Safety Profile

While the compound shows promise in various biological activities, safety assessments indicate it may act as an irritant based on hazard classifications associated with similar compounds. Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the key synthetic routes for tert-butyl (3R,4S)-3-(3-ethoxyphenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and stereoselective coupling. A common approach uses tert-butyl carbamate protection, followed by coupling of the 3-ethoxyphenyl moiety. Key intermediates are characterized via:

- NMR spectroscopy : Distinct H and C signals for the tert-butyl group (e.g., 1.2–1.4 ppm for H; 80–85 ppm for C) and hydroxymethyl protons (3.5–4.0 ppm).

- Mass spectrometry (HRMS/ESI-MS) : To confirm molecular ion peaks and fragmentation patterns.

Rotameric mixtures (e.g., in phosphonate intermediates) may require P NMR analysis .

Q. What analytical methods are critical for confirming the stereochemistry of this compound?

- Chiral HPLC : To resolve enantiomers and confirm the (3R,4S) configuration.

- X-ray crystallography : For unambiguous assignment of stereocenters if single crystals are obtainable.

- NOESY NMR : Cross-peaks between the 3-ethoxyphenyl group and hydroxymethyl protons can validate spatial proximity, supporting the relative configuration .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data due to dynamic rotational isomerism?

Rotameric equilibria (e.g., in tert-butyl-protected intermediates) can split P or H NMR signals. Solutions include:

- Variable-temperature NMR : Lower temperatures slow rotation, simplifying spectra.

- Computational modeling : DFT calculations (e.g., using Gaussian) to predict energetically favored conformers.

- Deuterated solvent screening : Solvents like DMSO-d may stabilize specific conformers .

Q. What strategies optimize reaction yields in stereoselective pyrrolidine ring formation?

- Catalytic asymmetric synthesis : Chiral ligands like BINAP or Jacobsen catalysts for enantiocontrol.

- Protecting group tuning : Use of Boc (tert-butyloxycarbonyl) for amine protection to minimize steric hindrance.

- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during ring closure .

Q. How do researchers mitigate safety risks during large-scale synthesis?

- PPE protocols : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to handle toxic intermediates.

- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., triethylamine, dichloromethane).

- Waste management : Neutralization of acidic/basic byproducts before disposal .

Q. What methodologies assess the compound’s potential in drug discovery?

- In vitro assays : Test binding affinity to biological targets (e.g., GPCRs, kinases) using fluorescence polarization or SPR.

- ADME profiling : Microsomal stability assays and Caco-2 permeability studies to evaluate pharmacokinetics.

- Molecular docking : Simulations (e.g., AutoDock Vina) to predict interactions with active sites of therapeutic targets .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate synthetic reproducibility?

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios).

- Cross-lab validation : Collaborate with independent labs to replicate key steps (e.g., ring closure, deprotection).

- Quality control : Implement in-line FTIR or UPLC-MS to monitor reaction progress and impurity profiles .

Q. What statistical approaches address batch-to-batch variability in purity?

- Multivariate analysis (PCA/PLS) : Correlate raw material quality (e.g., solvent grade, catalyst purity) with final product HPLC purity.

- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy to detect crystallization endpoints.

- Robustness testing : Stress studies (heat, light, humidity) to identify critical process parameters .

Tables for Key Data

| Parameter | Typical Values | Method |

|---|---|---|

| Melting Point | 120–125°C (decomposes) | DSC/TGA |

| H NMR (CDCl) | δ 1.42 (s, 9H, tert-butyl) | 400 MHz, 298 K |

| HRMS (m/z) | [M+H] calcd. 364.212, found 364.210 | ESI-QTOF |

| Chiral Purity | >99% ee | Chiralcel OD-H column |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.